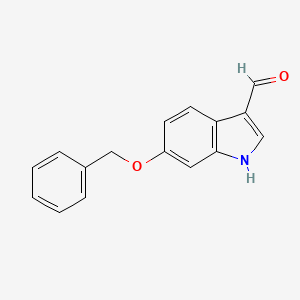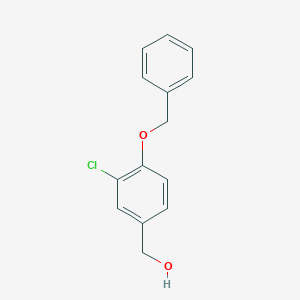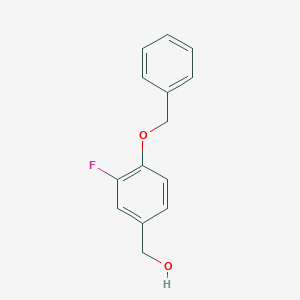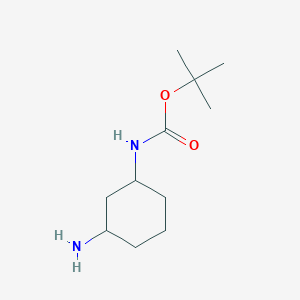
6-(benzyloxy)-1H-indole-3-carbaldehyde
Descripción general
Descripción
6-(benzyloxy)-1H-indole-3-carbaldehyde is a chemical compound with the CAS Number: 92855-64-6 . It has a molecular weight of 251.28 . The IUPAC name for this compound is 6-(benzyloxy)-1H-indole-3-carbaldehyde .
Synthesis Analysis
The synthesis of compounds similar to 6-(benzyloxy)-1H-indole-3-carbaldehyde has been reported in the literature . For instance, Co(II), Ni(II), Cu(II), and Zn(II) complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(benzyloxy)-1H-indole-3-carbaldehyde include its molecular weight (251.28) and its IUPAC name . More specific properties such as melting point, boiling point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis of Bioactive Materials
6-Benzyloxyindole-3-carbaldehyde is utilized in the synthesis of indole-3-carboxaldehyde derivatives with N-alkyl/aryl substitutions. These derivatives are potential bioactive materials, showing promise in various biological activities. The copper-catalyzed reaction with dihalides forms compounds that can be used to functionalize polymers like gelatin, introducing Schiff base functionality within the polymer matrix .
Multicomponent Reactions (MCRs)
This compound plays a crucial role in MCRs, which are sustainable strategies to create complex molecules from simple starting materials. MCRs are high-yielding and time-efficient, making them valuable in medicinal and pharmaceutical chemistry. 6-Benzyloxyindole-3-carbaldehyde derivatives are essential precursors for generating biologically active structures .
Antibacterial Applications
The stability of the indole nucleus in 6-Benzyloxyindole-3-carbaldehyde results in properties like antibacterial activity. It has been studied for its ability to form Schiff bases and their complexes, which can enhance the antibacterial potency of the resulting product .
Antiviral Properties
Indole derivatives, including 6-Benzyloxyindole-3-carbaldehyde, have shown antiviral activities. They are part of the synthesis of compounds that could potentially be used in treatments against various viral infections .
Antifungal and Antioxidant Activities
The compound’s derivatives exhibit antifungal and antioxidant activities, making them candidates for the development of new antifungal agents and antioxidants .
Anticancer Research
6-Benzyloxyindole-3-carbaldehyde is involved in the synthesis of molecules with anticancer properties. Its derivatives are used to create scaffolds for pharmaceutically interesting compounds that may inhibit cancer cell growth .
Anti-inflammatory and Antimicrobial Uses
The indole nucleus is known for its anti-inflammatory and antimicrobial activities. Derivatives of 6-Benzyloxyindole-3-carbaldehyde could be used to enhance these properties in new therapeutic agents .
Plant Pathogen Defense
In the field of plant sciences, derivatives of 6-Benzyloxyindole-3-carbaldehyde play a role in pathogen defense in cruciferous plants. They are synthesized from tryptophan and are involved in the production of phytoalexins and other indolic secondary metabolites .
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways:
Indole compounds often participate in diverse biochemical pathways. In the case of 6-BENZYLOXYINDOLE-3-CARBALDEHYDE, it likely intersects with tryptophan metabolism and indole derivatives biosynthesis. These pathways involve enzymes such as ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) and Cytochrome P450 (CYP) 71B6 . Understanding these pathways can provide insights into its effects on cellular processes.
Action Environment:
Environmental factors play a significant role in the compound’s efficacy and stability:
Its intricate interactions within cells and the environment remain captivating subjects for scientific exploration . 🌱🔬
Propiedades
IUPAC Name |
6-phenylmethoxy-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-10-13-9-17-16-8-14(6-7-15(13)16)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKFCVCTRWNXBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621502 | |
| Record name | 6-(Benzyloxy)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(benzyloxy)-1H-indole-3-carbaldehyde | |
CAS RN |
92855-64-6 | |
| Record name | 6-(Benzyloxy)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(benzyloxy)-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1288983.png)











